[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
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Overview
Description
The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate is a complex organic molecule that features a combination of isoxazole, benzo[d]thiazole, and dihydrobenzo[b][1,4]dioxin moieties
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting potential targets could include enzymes, receptors, or other proteins involved in cellular processes .
Mode of Action
These interactions may induce conformational changes in the target proteins, altering their activity and resulting in downstream effects .
Biochemical Pathways
Based on the structural similarity to other bioactive compounds, it could potentially interfere with various biochemical pathways, including signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
For instance, its lipophilic nature could facilitate absorption and distribution, while its molecular weight and polar surface area could impact its metabolism and excretion .
Result of Action
Based on the biological activities of structurally similar compounds, it could potentially exert antimicrobial, antioxidant, or other pharmacological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and hence its interaction with targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s access to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the benzo[d]thiazole moiety: This is often prepared via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Coupling of the two moieties: The final step involves coupling the isoxazole and benzo[d]thiazole units through a suitable linker, such as a carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate: is unique due to its combination of isoxazole, benzo[d]thiazole, and dihydrobenzo[b][1,4]dioxin moieties. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c23-20(19-21-14-3-1-2-4-18(14)28-19)26-11-13-10-16(27-22-13)12-5-6-15-17(9-12)25-8-7-24-15/h1-6,9-10H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUORHBMUPTRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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